Cyclopentanone, 3-cyclohexyl-
Description
Significance of Cyclopentanone (B42830) Derivatives in Chemical Synthesis
Cyclopentanone derivatives are fundamental intermediates in the synthesis of a wide array of organic compounds. Their importance stems from the reactivity of the ketone functional group and the stereochemical possibilities offered by the five-membered ring. This structural motif is found in numerous natural products, including prostaglandins, jasmonates, and steroids, which exhibit potent biological activities. Consequently, the development of synthetic methods to access and functionalize the cyclopentanone core is a major focus of contemporary organic synthesis. google.comutripoli.edu.lyoregonstate.edu
The utility of cyclopentanone derivatives extends to the creation of complex polycyclic systems. nih.gov For instance, they serve as key precursors in the construction of terpenoid natural products, a large and diverse class of organic compounds. nih.gov The ability to introduce various substituents onto the cyclopentanone ring allows for the precise tuning of a molecule's properties, making these derivatives invaluable in the design and synthesis of new chemical entities. utripoli.edu.ly
Overview of Previous Research on Cyclopentanone Core Architectures
Research into cyclopentanone core architectures has a rich history, with chemists continuously developing innovative methods for their synthesis and functionalization. Early approaches often relied on intramolecular cyclization reactions, such as the Dieckmann condensation. More recent advancements have focused on catalytic methods, including transition-metal-catalyzed reactions and organocatalysis, which offer greater efficiency and stereocontrol. organic-chemistry.org
For example, the Pauson-Khand reaction has proven to be a powerful tool for the construction of cyclopentenones, which can then be reduced to the corresponding cyclopentanones. organic-chemistry.org Furthermore, enantioselective methods have been developed to produce chiral cyclopentanone derivatives with high optical purity. caltech.edugoogle.com These chiral building blocks are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The ongoing exploration of new synthetic strategies continues to expand the toolkit available to organic chemists for the construction and manipulation of the cyclopentanone framework, enabling the synthesis of increasingly complex and valuable molecules. organic-chemistry.orgrsc.org
Detailed research has been conducted on the synthesis of 3-cyclohexylcyclopentanone itself. One method involves the photochemical reaction of cyclohexanecarboxaldehyde (B41370) with 2-cyclopentenone. wiley-vch.de Another approach utilizes the enantioselective organocatalytic hydrogenation of 3-cyclohexylcyclopent-2-enone to produce (R)-3-cyclohexylcyclopentanone with high yield and enantiomeric excess. caltech.edugoogle.com These studies highlight the diverse synthetic routes available to access this important chemical compound.
Chemical and Physical Properties of 3-Cyclohexylcyclopentanone
The following table summarizes some of the key chemical and physical properties of 3-cyclohexylcyclopentanone. nih.govlookchem.com
| Property | Value |
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-cyclohexylcyclopentan-1-one |
| CAS Number | 10264-57-0 |
| Appearance | Yellow oil |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Complexity | 168 |
This data is compiled from publicly available chemical databases. nih.govlookchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
10264-57-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-cyclohexylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI Key |
ZKWXHMQLBLFZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclohexylcyclopentanone and Analogues
Established Routes for Cyclopentanone (B42830) Ring Formation
The formation of the foundational cyclopentanone ring can be achieved through several well-documented chemical transformations.
Decarboxylative Ketonization of Adipic Acid and Derivatives
A long-standing and industrially relevant method for producing cyclopentanone is the ketonic decarboxylation of adipic acid. wikipedia.orgquora.com This process involves heating adipic acid, often in the presence of a catalyst, to induce cyclization and the loss of carbon dioxide and water. wikipedia.orgquora.com Various catalysts have been employed to facilitate this reaction, including metal oxides like those of calcium, thorium, cerium(IV), and manganese(II), as well as barium hydroxide (B78521). wikipedia.orgorgsyn.orgepfl.ch The reaction can be performed by heating the adipic acid alone or with additives like acetic anhydride. orgsyn.org A notable example is the use of barium hydroxide as a catalyst, which can yield cyclopentanone in high percentages. orgsyn.org Research has shown that even weak bases, such as sodium carbonate, can effectively catalyze the ketonic decarboxylation of adipic acid, proceeding through a proposed mechanism of decarboxylation and subsequent nucleophilic attack at the second carboxyl group. organic-chemistry.orgorganic-chemistry.org This method is significant due to the low cost of adipic acid. organic-chemistry.org The intramolecular nature of this reaction, where a dicarboxylic acid forms a cyclic ketone, is a classic example of ketonization. wikipedia.orgresearchgate.net The thermal decomposition of adipic acid is understood to proceed via a ketonization process involving decarboxylation, with β-keto acids as likely intermediates. acs.org
The synthesis can also start from derivatives of adipic acid, such as its esters. For instance, the Dieckmann condensation, which is an intramolecular Claisen condensation, can be used. organicchemistrytutor.com This process involves converting adipic acid into a diester, like diethyl adipate, which then undergoes cyclization in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester. organicchemistrytutor.comoc-praktikum.de Subsequent hydrolysis and decarboxylation of this intermediate yield cyclopentanone. organicchemistrytutor.com
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| Adipic acid | Barium hydroxide | Cyclopentanone | 75-80% | orgsyn.org |
| Adipic acid | Barium carbonate | Cyclopentanone | 94% | orgsyn.org |
| Adipic acid | Sodium carbonate | Cyclopentanone | High | organic-chemistry.orgorganic-chemistry.org |
| Diethyl adipate | Sodium ethoxide, then H3O+, heat | Cyclopentanone | - | organicchemistrytutor.com |
Dehydrogenation and Oxidation of Cyclopentanol (B49286)/Cyclopentene (B43876)
Cyclopentanone can also be synthesized through the oxidation or dehydrogenation of precursors like cyclopentanol and cyclopentene. The dehydrogenation of cyclopentanol is a viable route, often employing metal-based catalysts. vurup.sk For example, a copper-zinc catalyst has been shown to be effective for the commercial production of cyclopentanone from cyclopentanol, exhibiting high activity and selectivity. jst.go.jp Another method utilizes a modified Raney nickel catalyst for the liquid-phase dehydrogenation of cyclopentanol at temperatures between 110 and 140°C, achieving high conversion rates and selectivity. google.com The oxidation of cyclopentanol can also be achieved biologically, using microorganisms such as Pseudomonas N.C.I.B. 9872, which contains an NAD+-linked dehydrogenase that converts cyclopentanol to cyclopentanone. nih.gov
The oxidation of cyclopentene is another important pathway. The Wacker-type oxidation, using a palladium salt-copper salt catalyst system (e.g., PdCl2-CuCl2), can convert cyclopentene to cyclopentanone with high selectivity, particularly under increased oxygen pressure. researchgate.netcapes.gov.br This process can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst ratios to achieve high conversion and selectivity. researchgate.net Supported palladium catalysts have also been developed for the heterogeneous catalytic oxidation of cyclopentene using oxygen or air as the oxidant. google.com Other methods for oxidizing cyclopentene include a two-step process involving epoxidation with an agent like m-chloroperoxybenzoic acid (mCPBA) to form cyclopentene oxide, followed by acid-catalyzed hydrolysis to yield cyclopentanone. brainly.com
| Precursor | Method | Catalyst/Reagent | Product | Key Findings | Reference |
| Cyclopentanol | Dehydrogenation | Copper-Zinc catalyst | Cyclopentanone | High activity and selectivity | jst.go.jp |
| Cyclopentanol | Dehydrogenation | Modified Raney nickel | Cyclopentanone | >50% conversion, 100% selectivity | google.com |
| Cyclopentene | Wacker-type Oxidation | PdCl2-CuCl2 | Cyclopentanone | High selectivity under oxygen pressure | researchgate.net |
| Cyclopentene | Heterogeneous Catalytic Oxidation | Supported Palladium | Cyclopentanone | Utilizes oxygen or air as oxidant | google.com |
| Cyclopentene | Epoxidation then Hydrolysis | mCPBA, then H2SO4 | Cyclopentanone | Two-step conversion | brainly.com |
Aldol (B89426) Condensation Strategies
Aldol condensation reactions provide a powerful tool for carbon-carbon bond formation and the synthesis of cyclic ketones. Intramolecular aldol reactions are particularly useful for forming five- and six-membered rings. fiveable.melibretexts.org In the context of cyclopentanone synthesis, a 1,4-dicarbonyl compound can undergo an intramolecular aldol reaction to form a five-membered ring. libretexts.org For example, 2,5-hexanedione (B30556) cyclizes to form 3-methyl-2-cyclopentenone. libretexts.org The stability of the resulting five-membered ring often drives the reaction to favor this product over other possibilities. libretexts.orgjove.com
Cross-aldol condensations, involving two different carbonyl compounds, can also be employed. The reaction of cyclopentanone with other aldehydes or ketones can lead to substituted cyclopentanone derivatives. For instance, the cross-aldol condensation of cyclopentanone with valeraldehyde (B50692) has been studied over heterogeneous catalysts like metal oxides to produce 2-pentylidenecyclopentanone. d-nb.info Similarly, the condensation of cyclopentanone with furfural (B47365), catalyzed by solid-base catalysts such as potassium fluoride (B91410) impregnated on alumina, has been shown to be an efficient route to C15 fuel precursors. nih.govuniovi.es The self-condensation of cyclopentanone, leading to 2-cyclopentylidene-cyclopentanone, can be catalyzed by both homogeneous bases like potassium hydroxide and heterogeneous catalysts. d-nb.info These aldol strategies are versatile and can be tuned by catalyst choice and reaction conditions to favor desired products. mdpi.com
Direct and Indirect Approaches to the 3-Cyclohexylcyclopentanone Scaffold
The synthesis of the specific target molecule, 3-cyclohexylcyclopentanone, requires methods that can introduce the cyclohexyl group at the 3-position of the cyclopentanone ring.
Alkylation and Regioselective Functionalization of Cyclopentanone
One direct approach to 3-cyclohexylcyclopentanone is through the alkylation of cyclopentanone. This can be achieved by reacting a cyclopentanone enolate with a cyclohexyl halide. Another strategy involves the conjugate addition of a cyclohexyl nucleophile to an α,β-unsaturated cyclopentenone. For example, (R)-3-cyclohexylcyclopentanone has been prepared from 3-cyclohexylcyclopent-2-enone via an enantioselective hydrogenation. caltech.edugoogle.com
A photocatalyzed radical approach has been developed for the regioselective β-alkylation of cyclopentanones. rsc.orgrsc.org Using tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst, cyclopentanones can react with electron-deficient alkenes with complete regioselectivity to yield β-alkylated products. rsc.orgrsc.org This method relies on the polar effects in the transition state of a bimolecular homolytic substitution (SH2) reaction to favor C-H bond cleavage at the β-position over the weaker α-C-H bond. rsc.org A similar photocatalytic approach was used to synthesize 3-cyclohexylcyclopentanone from cyclohexanecarboxaldehyde (B41370) and 2-cyclopentenone. wiley-vch.describd.com
Intramolecular Cyclization Reactions Yielding Substituted Cyclopentanones
Intramolecular cyclization reactions offer another pathway to substituted cyclopentanones. The Dieckmann cyclization of a suitably substituted adipic acid ester can lead to a 2-carbomethoxy-3-substituted cyclopentanone, which can then be further manipulated. uni-konstanz.de Radical cyclization reactions have also been employed to construct fused carbocyclic ring systems that include a substituted cyclopentanone. oregonstate.edu Additionally, intramolecular cyclization of ynones with various nucleophiles, catalyzed by silver nitrate, has been developed for the synthesis of functionalized cyclopentanones. researchgate.net The intramolecular hydroacylation of 4-alkynals, catalyzed by rhodium complexes, provides a route to cyclopentenones. organic-chemistry.org Furthermore, the intramolecular cyclization of 4-pentenals can be significantly improved using specific triarylphosphine rhodium complex catalysts to yield cyclopentanones. google.com
Stereoselective Synthesis of 3-Cyclohexylcyclopentanone and Chiral Analogues
The control of stereochemistry is paramount in modern organic synthesis. For 3-cyclohexylcyclopentanone and related structures, achieving high levels of stereoselectivity allows for the preparation of specific enantiomers or diastereomers, which is crucial for their application as chiral synthons. ethz.chanu.edu.au
Asymmetric Catalytic Methodologies
Asymmetric catalysis provides a direct and efficient route to enantioenriched products from prochiral starting materials. ethz.ch In the context of 3-cyclohexylcyclopentanone, organocatalysis has emerged as a powerful tool. One notable method involves the asymmetric conjugate reduction of 3-cyclohexylcyclopent-2-enone. This transformation can be effectively catalyzed by chiral imidazolidinones, which activate the substrate towards reduction by a Hantzsch ester. caltech.edu This approach is lauded for its operational simplicity, as the reagents are stable in air and moisture. caltech.edu
Another successful strategy employs chiral 1,1'-bisisoquinoline-based organocatalysts for similar reductions, affording the desired (S)-enantiomer in high yield. ntu.edu.sg These methods highlight the utility of chiral primary and secondary amine-based organocatalysts in generating stereocenters with high fidelity. rsc.org
Table 1: Asymmetric Organocatalytic Synthesis of Chiral 3-Cyclohexylcyclopentanone
| Catalyst/Reagent | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Source(s) |
| Imidazolidinone / Hantzsch Ester | 3-Cyclohexylcyclopent-2-enone | (R)-3-Cyclohexylcyclopentanone | 93% | 96% | caltech.edu |
| Chiral 1,1'-Bisisoquinoline | 3-Cyclohexylcyclopent-2-enone | (S)-3-Cyclohexylcyclopentanone | 95% (GC) | Not Specified | ntu.edu.sg |
Diastereoselective Control in Cyclopentanone Formation
Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of substituted cyclopentanones. The relative orientation of substituents is often dictated by the thermodynamics of the transition states leading to the different diastereomeric products. researchgate.net For instance, in reactions involving cyclization, the steric hindrance in the transition state often favors the formation of the more stable trans isomer. researchgate.netresearchgate.net Intramolecular interactions, such as chelation to a metal cation (e.g., Lithium), can create a rigid transition state, thereby enhancing diastereoselectivity during Michael additions to form 3,4-disubstituted cyclopentanones. researchgate.net
Domino or cascade reactions, initiated by a single catalytic event, are particularly effective for constructing complex molecules with multiple stereocenters in a single operation with high diastereoselectivity. nih.gov A rhodium-catalyzed domino sequence, for example, can generate cyclopentanes bearing four contiguous stereogenic centers from vinyldiazoacetates and allylic alcohols, showcasing a high level of stereocontrol throughout a multi-step cascade. nih.gov Similarly, samarium(II) iodide-mediated reductive radical cyclizations of acyclic esters can proceed with high diastereoselectivity to yield functionalized cyclopentanones. nih.gov
Synthesis of Optically Active 3,4-Disubstituted Cyclopentanones
The synthesis of optically active 3,4-disubstituted cyclopentanones, where one substituent could be a cyclohexyl group, provides a platform for creating more complex chiral structures. A robust method for preparing such compounds involves a multi-step sequence starting from commercially available chiral materials. google.com One such pathway begins with an optically active 2-substituted succinic acid monoester. google.comgoogle.com This starting material undergoes alkylation to introduce the second substituent, creating a 2,3-disubstituted succinic acid derivative. Subsequent chemical transformations, including reduction to a diol, activation (e.g., sulfonylation), and a final cyclization step, yield the target chiral 3,4-disubstituted cyclopentanone. google.comgoogle.com This chiral pool approach ensures that the absolute stereochemistry of the final product is controlled from the outset. ethz.ch
Catalytic Strategies in 3-Cyclohexylcyclopentanone Synthesis
Catalysis is central to the efficient and selective synthesis of 3-cyclohexylcyclopentanone, offering pathways that are often more sustainable and atom-economical than stoichiometric methods. Both transition metals and small organic molecules (organocatalysts), as well as enzymes (biocatalysts), have been successfully employed.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse toolkit for forming the carbon-carbon bonds necessary to construct the cyclopentanone ring and introduce the cyclohexyl substituent. libretexts.org Key mechanistic steps such as oxidative addition, reductive elimination, and transmetallation are fundamental to these catalytic cycles. libretexts.org
Prominent examples of transition metal-catalyzed reactions applicable to cyclopentanone synthesis include:
Palladium-Catalyzed Reactions : Palladium catalysts are versatile for cross-coupling reactions. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents a modern approach to forming chiral carbon centers. smolecule.com
Rhodium-Catalyzed Reactions : Rhodium complexes are effective in catalyzing C-H activation and annulation reactions. nih.gov Rhodium-carbene initiated domino sequences can assemble complex cyclopentane (B165970) structures with high stereoselectivity. nih.gov
Cobalt-Catalyzed Reactions : Cobalt complexes, particularly those involving porphyrin ligands, can mediate radical reactions. nih.gov This metalloradical catalysis offers a unique pathway for cyclopropanation and other transformations that can be precursors to cyclopentanone systems. nih.gov
Iridium-Catalyzed Reactions : Iridium catalysts have been used for enantioselective borylation of C-H bonds, a transformation that can functionalize precursors for subsequent cyclization. nih.gov Additionally, iridium-catalyzed hydrogen borrowing catalysis enables the alkylation of ketones with diols to form cyclic structures like cyclohexanes, a strategy that could be adapted for cyclopentane synthesis. acs.org
Organocatalysis and Biocatalysis in Cyclopentanone Synthesis
In recent years, organocatalysis and biocatalysis have become major pillars of asymmetric synthesis, often considered greener alternatives to traditional metal-based catalysis. mdpi.comnih.govrsc.org
Organocatalysis : This field uses small, chiral organic molecules to catalyze enantioselective transformations. mdpi.com For the synthesis of chiral 3-cyclohexylcyclopentanone, the primary mechanism involves the formation of a transient chiral intermediate. For example, a chiral secondary amine catalyst reacts with an α,β-unsaturated cyclopentenone to form a chiral iminium ion. caltech.edu This activation lowers the LUMO of the substrate, facilitating a stereocontrolled conjugate addition or reduction. caltech.edu This strategy has been successfully applied to the synthesis of (R)-3-cyclohexylcyclopentanone with high yield and enantioselectivity using an imidazolidinone catalyst. caltech.edu This approach exemplifies the broader utility of organocatalysis in assembling chiral molecules without the need for metals. nih.gov
Biocatalysis : The use of enzymes or whole microbial cells offers exceptional selectivity under mild reaction conditions. rsc.orgmdpi.com For cyclopentanone synthesis, reductases are particularly relevant. These enzymes can perform the asymmetric reduction of a prochiral ketone, such as 3-cyclohexylcyclopent-2-enone or even a precursor diketone, to deliver a chiral alcohol, which can then be oxidized to the desired chiral ketone. mdpi.comnih.gov The high regio- and stereoselectivity of enzymes often eliminates the need for protecting groups, simplifying synthetic routes. mdpi.com Whole-cell biocatalysis further simplifies the process by avoiding enzyme purification, making it an economically and environmentally attractive option for industrial-scale synthesis. frontiersin.org
Sustainable Synthesis Routes to Cyclopentanone Derivatives
The pursuit of sustainability in chemical manufacturing has led to significant innovations in the synthesis of cyclopentanone derivatives. These strategies focus on utilizing renewable starting materials and employing environmentally benign reaction conditions to minimize waste and energy consumption.
Biomass-Derived Feedstocks for Cyclopentanone Production
The transition from petrochemical feedstocks to renewable biomass is a cornerstone of sustainable chemistry. Lignocellulosic biomass, a readily available and non-food resource, is a prime source for producing platform chemicals like furfural (FF) and 5-(hydroxymethyl)furfural (HMF). acs.orgnih.gov These furanic compounds serve as key starting materials for the synthesis of cyclopentanone (CPN) and its derivatives through catalytic pathways. acs.orgresearchgate.net
The conversion process typically involves a tandem reaction sequence that begins with the hydrogenation of the furanic aldehyde, followed by an acid-catalyzed ring rearrangement, known as the Piancatelli rearrangement. nih.govresearchgate.net The primary challenge lies in designing catalysts that are selective, efficient, and stable under the required reaction conditions. Researchers have explored a variety of catalytic systems to optimize the yield of cyclopentanone from these biomass-derived precursors.
Key research findings highlight the efficacy of different catalysts in this conversion:
A supported Ruthenium nanoparticle catalyst on an acidic Metal-Organic Framework (MOF), Ru/MIL-101, achieved complete conversion of furfural with over 96% selectivity to cyclopentanone in aqueous media. rsc.org
Platinum supported on tungsten-zirconium (W-Zr) mixed oxides has been shown to selectively synthesize CPN from furfuryl alcohol (FOL). An optimized catalyst yielded 64% CPN in a continuous-flow reactor, demonstrating excellent stability over 38 hours. higfly.eu
Bimetallic catalysts, such as Ni-Cu supported on MOF-5, have proven effective for the selective hydrogenation of furfural to CPN. amazonaws.comamazonaws.comfigshare.com This system avoids the need for precious metals and demonstrates high conversion and selectivity. amazonaws.comacs.org A 5 wt % Ni–Cu (1:1) @MOF-5 catalyst resulted in 100% furfural conversion with a 96% yield of CPN at 150 °C. acs.org
Table 1: Catalytic Conversion of Biomass-Derived Feedstocks to Cyclopentanone
| Feedstock | Catalyst | Conditions | Conversion | CPN Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|
| Furfural | Ru/MIL-101 | 160 °C, 4.0 MPa H₂, 2.5 h | 100% | >96% Selectivity | rsc.org |
| Furfuryl Alcohol | 3% Pt/W₀.₃Zr₀.₇-R | 170 °C, 32 bar H₂ | - | 64% Yield | higfly.eu |
| Furfural | 5 wt % Ni–Cu(1:1)@MOF-5 | 150 °C, 25 bar H₂, 5 h | 100% | 96% Yield | acs.org |
| Furfural | CuZnAl-500-0.5 | 150 °C, 4 MPa H₂, 6 h | - | 62% Yield | researchgate.net |
Green Chemistry Principles in Cyclopentanone Synthesis (e.g., Photocatalysis)
Adherence to the principles of green chemistry, such as maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis, is crucial for sustainable chemical production. acs.org In the context of cyclopentanone synthesis, photocatalysis has emerged as a powerful tool that aligns with these principles. rsc.orgorganic-chemistry.org
Photocatalysis utilizes light to drive chemical reactions, often under mild ambient temperature and pressure, thereby enhancing energy efficiency. acs.org It can enable direct C-H functionalization, which avoids the need for pre-functionalized substrates and reduces the number of synthetic steps, a key aspect of minimizing waste. acs.orgrsc.org
Tetrabutylammonium decatungstate (TBADT) has been identified as a highly effective photocatalyst for the regioselective β-alkylation of cyclopentanones. rsc.org This method allows for the direct formation of C-C bonds at the β-position of the cyclopentanone ring. A notable example is the synthesis of 3-cyclohexylcyclopentanone analogues through a photocatalytic approach. The reaction between cyclohexanecarboxaldehyde and 2-cyclopentenone, irradiated in the presence of TBADT, yields the corresponding β-acylated product, which is a precursor to the target molecule. wiley-vch.de This process highlights a green route that leverages photocatalysis for C-C bond formation. rsc.orgwiley-vch.de
Another green approach for synthesizing 3-cyclohexylcyclopentanone involves enantioselective organocatalytic hydrogenation. The reduction of 3-cyclohexylcyclopent-2-enone can be achieved using a chiral imidazolidinone catalyst and a Hantzsch dihydropyridine (B1217469) as the hydride source. This method is notable for its operational simplicity and high efficiency, providing the product in 93% yield and with 96% enantiomeric excess (ee) without the use of metal catalysts. caltech.edugoogle.com
Table 2: Green Synthetic Routes to Cyclopentanone Derivatives
| Product | Reactant(s) | Catalyst/Method | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|
| β-Alkylated Cyclopentanones | Cyclopentanone, Electron-deficient alkene | TBADT (Photocatalyst), Sunlight/Xenon Lamp | Direct, regioselective β-C-H functionalization; Mild conditions. | Good | rsc.org |
| 3-Cyclohexylcyclopentanone | 3-Cyclohexylcyclopent-2-enone | Chiral Imidazolidinone (Organocatalyst) | Enantioselective; Metal-free; High efficiency. | 93% | caltech.edugoogle.com |
| 3-Cyclohexanecarbonyl-cyclopentanone | Cyclohexanecarboxaldehyde, 2-Cyclopentenone | TBADT (Photocatalyst) | Direct C-C bond formation via photocatalysis. | - | wiley-vch.de |
Reactivity and Mechanistic Investigations of 3 Cyclohexylcyclopentanone Systems
Fundamental Reactivity at the α-Carbon of Cyclopentanones
The α-carbon atoms adjacent to the carbonyl group in cyclopentanones are primary sites of reactivity due to the electron-withdrawing nature of the carbonyl oxygen and the ability to form stabilized enolate intermediates.
Enolate Chemistry and Electrophilic Substitution
The formation of enolates is a cornerstone of cyclopentanone (B42830) reactivity. Treatment of a 3-substituted cycloalkanone with a base can lead to the formation of two regioisomeric enolates: the kinetic enolate, formed by deprotonation at the less hindered α-carbon, and the thermodynamic enolate, formed at the more substituted α-carbon. The regioselectivity of this process is highly dependent on the reaction conditions.
Standard "hard" enolization conditions, which typically involve a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures followed by trapping with an electrophile, often result in mixtures of regioisomers with low to moderate selectivity. nih.gov In contrast, "soft" enolization conditions, such as the use of Hünig's base (diisopropylethylamine) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been shown to provide significantly improved regioselectivity for the formation of the enol silyl (B83357) ether away from the 3-substituent. nih.gov For 3-substituted cyclopentanones, an increase in the steric bulk of the substituent generally leads to higher regioselectivity in favor of the less substituted enolate. nih.gov
These enolates are potent nucleophiles and readily react with a variety of electrophiles, such as alkyl halides and bromine, enabling the synthesis of 2,3-disubstituted cyclopentanones. researchgate.netacs.orgnih.gov For instance, the copper-catalyzed 1,4-reduction of 3-substituted cyclopentenones generates a silyl enol ether intermediate, which can then be alkylated in a one-pot procedure to yield trans-2,3-disubstituted cyclopentanones with high diastereoselectivity. acs.orgnih.gov The choice of electrophile and the presence of additives like copper(I) can influence the stereochemical outcome of the alkylation, with copper(I) often increasing the yield of the less thermodynamically stable cis-2-alkyl-3-phenylcyclopentanone. researchgate.net
| 3-Substituent | Enolization Conditions | Major Regioisomer | Reference |
|---|---|---|---|
| Alkyl/Aryl | LDA (Hard) | Mixture of Δ1,5 and Δ1,2 | nih.gov |
| Alkyl/Aryl | i-Pr2NEt, TMSOTf (Soft) | Δ1,5 (away from substituent) | nih.gov |
| Phenyl | Cu(I) assisted | Favors cis-2-alkylation | researchgate.net |
Carbon-Carbon Bond Activation and Cleavage in Cyclopentanones
The activation and cleavage of the relatively inert carbon-carbon single bonds in unstrained cyclic systems like cyclopentanone is a significant challenge in synthetic chemistry. nih.govwikipedia.orgscripps.edu Overcoming the kinetic inertness of these bonds requires strategic approaches, often involving transition metal catalysis or radical-mediated processes. nih.govwikipedia.org
Catalytic C-C Bond Scission in Strained and Unstrained Systems
While C-C bond activation is more common in strained three- and four-membered rings where strain release provides a thermodynamic driving force, recent advances have enabled the catalytic cleavage of C-C bonds in less strained cyclopentanones. nih.govnih.gov A notable strategy involves the use of a rhodium catalyst in combination with an N-heterocyclic carbene (NHC) ligand and an aminopyridine co-catalyst. nih.govnih.gov This system can activate the C1-C2 bond of 3-arylcyclopentanones, leading to the synthesis of functionalized α-tetralones through a process that merges C-C activation with a subsequent C-H activation step. nih.govnih.gov
Another approach utilizes platinum(II) complexes to mediate the cleavage of C-C bonds in unstrained ketones like cyclopentanone, resulting in decarbonylation and the formation of smaller hydrocarbons. acs.org The mechanism is proposed to be homogeneous, involving the cleavage of multiple C-C bonds. acs.org These methods highlight the potential of transition metal catalysis to deconstruct and functionalize otherwise stable cyclic ketone frameworks.
| Substrate Type | Catalytic System | Key Transformation | Reference |
|---|---|---|---|
| 3-Arylcyclopentanones | Rh/NHC/Aminopyridine | C1-C2 cleavage, formation of α-tetralones | nih.govnih.gov |
| Cyclopentanone | [Pt(tolpy)(Cl)(L)] | Decarbonylation, C-C bond cleavage | acs.org |
Radical-Mediated C-C Cleavage Processes
Radical-mediated reactions offer an alternative pathway for C-C bond cleavage under mild conditions. researchgate.netnih.gov One effective strategy involves the generation of a side-chain aryl radical, which then promotes the cleavage of a cyclic C-C σ-bond in unstrained ketones like cyclopentanone. researchgate.netnih.gov This approach has been used to synthesize structurally diverse molecules such as 3-coumaranones and indanones. researchgate.netnih.gov
Furthermore, the ring-opening of cyclopentanone derivatives can be achieved through radical processes initiated by photoredox catalysis. For example, cyclopentanone oxime esters can undergo radical-mediated ring-opening and enantioselective cyanation using a dual photoredox/copper catalysis system. dntb.gov.uanih.gov This method provides access to valuable chiral 1,6-dinitriles, demonstrating the power of radical chemistry to functionalize cyclopentanone rings through C-C bond scission. dntb.gov.uanih.gov Mechanistic studies suggest the involvement of a benzylic radical generated via the cleavage of a C-C single bond. dntb.gov.ua
Rearrangement Reactions Involving Cyclopentanone Moieties
Cyclopentanone and its derivatives can undergo a variety of rearrangement reactions, often initiated by photochemical energy, leading to significant structural transformations.
Photochemical Rearrangements
The photochemistry of ketones is dominated by the Norrish reactions. The Norrish Type I reaction involves the photochemical α-cleavage of the bond between the carbonyl carbon and an adjacent α-carbon upon excitation. wikipedia.orgkvmwai.edu.in For cyclic ketones like cyclopentanone, this homolytic cleavage results in the formation of an acyl-alkyl diradical intermediate. kvmwai.edu.in
This diradical can then undergo several secondary reactions:
Decarbonylation: The diradical can lose a molecule of carbon monoxide to form a new dialkyl radical. kvmwai.edu.in
Intramolecular Hydrogen Abstraction: The diradical can undergo intramolecular hydrogen abstraction to form an unsaturated aldehyde. For cyclopentanone, irradiation leads to the formation of 4-pentenal. kvmwai.edu.in This process is confirmed to proceed through a triplet excited state, as it can be quenched. kvmwai.edu.in
Ring Expansion: In some cases, photochemical excitation can lead to ring expansion, although this is more commonly observed with cyclobutanones. acs.org
Cationic Rearrangements (e.g., Tiffeneau-Demjanov, Wagner-Meerwein)
Cationic rearrangements are powerful transformations in organic synthesis that proceed through carbocation intermediates, often resulting in changes to the carbon skeleton, such as ring expansion or contraction.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgd-nb.info The reaction sequence begins with the conversion of a ketone to a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, generates a diazonium salt. This intermediate readily loses nitrogen gas to form a primary carbocation, triggering a rearrangement to yield a ring-expanded ketone. wikipedia.orglibretexts.org
For 3-cyclohexylcyclopentanone, this transformation would commence with the formation of a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding 1-(aminomethyl)-3-cyclohexylcyclopentan-1-ol. Treatment of this amino alcohol with nitrous acid (HNO₂) would then initiate the rearrangement. The migration of a carbon atom from the cyclopentane (B165970) ring to the adjacent carbocationic center results in the formation of a six-membered ring. This process would theoretically yield 4-cyclohexylcyclohexanone (B1606340) as the primary product. The key advantage of this method is the conversion of a cyclopentanone into a cyclohexanone (B45756) derivative, a valuable synthetic step for building more complex cyclic systems. d-nb.infounibo.it The general preference is for the less substituted carbon to migrate during the rearrangement. d-nb.info
Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement involves the 1,2-shift of a hydrogen, alkyl, or aryl group in a carbocation intermediate to form a more stable carbocation. wikipedia.org This type of rearrangement is particularly relevant in spirocyclic systems where ring strain can be relieved or where a more stable carbocation can be formed. arkat-usa.orgthieme-connect.de
In systems analogous to 3-cyclohexylcyclopentanone, such as spiro[cyclopentane-1,5'-benzo[b]thiophene] derivatives, the generation of a carbocation on the spirocyclic framework can induce a Wagner-Meerwein rearrangement. arkat-usa.org For example, treatment of a tertiary alcohol on the cyclopentane ring with acid can generate a carbocation. A subsequent 1,2-shift of a C-C bond from the five-membered ring to the cationic center can lead to a ring expansion and the formation of a fused polycyclic system. arkat-usa.org In one study, treatment of spiro-alcohols with p-toluenesulfonic acid led to a mixture of rearrangement and dehydration products. arkat-usa.org The efficiency and outcome of such rearrangements are highly dependent on the stability of the intermediate and final carbocations, as well as the reaction conditions. researchgate.net This pathway represents a key strategy for converting simple spirocycles into more complex, fused-ring structures.
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system. While no direct examples involving 3-cyclohexylcyclopentanone are prominently documented, its structure can be modified to create substrates for such reactions. For instance, a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, such as the Claisen rearrangement, could be envisioned. This would require the conversion of 3-cyclohexylcyclopentanone into its corresponding allyl enol ether. This could be achieved through the formation of the enolate followed by alkylation with an allyl halide. Upon heating, this precursor would be poised to undergo a Claisen rearrangement, forming a new carbon-carbon bond and yielding a γ,δ-unsaturated ketone, specifically a 2-allyl-3-cyclohexylcyclopentanone derivative. The reaction proceeds through a cyclic, chair-like transition state and is a powerful tool for stereocontrolled C-C bond formation.
Oxidation and Reduction Chemistry of Cyclopentanone Analogues
The carbonyl group in cyclopentanone analogues is susceptible to both oxidation and reduction, leading to a variety of useful synthetic intermediates.
The oxidation of cyclic ketones can lead to the formation of lactones via the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of unsymmetrical ketones like 3-cyclohexylcyclopentanone, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Typically, the more substituted carbon atom preferentially migrates.
Studies on the oxidation of related alkyl- and cycloalkyl-substituted ketones have been performed. For instance, the oxidation of 2-cyclohexylcyclopentanone, a close isomer, has been investigated. The reaction, often carried out with peroxy acids or hydrogen peroxide in the presence of a catalyst, yields the corresponding ε-lactone. The table below shows findings from a study on the oxidation of various cycloalkyl-substituted ketones.
Table 1: Oxidation of various cycloalkyl-substituted cyclic ketones. Data sourced from acs.org.
For 3-cyclohexylcyclopentanone, two potential lactone products could be formed. Migration of the more substituted C2 carbon would lead to one lactone, while migration of the C5 carbon would lead to another. The bulky cyclohexyl group at the C3 position would likely influence the regiochemical outcome of this transformation.
The halogenation of ketones at the α-carbon is a fundamental transformation that proceeds via an enol or enolate intermediate. wikipedia.orgfiveable.me The reaction conditions (acidic or basic) determine the mechanism and often the regioselectivity for unsymmetrical ketones. wikipedia.org
Under acidic conditions (e.g., Br₂ in acetic acid), 3-cyclohexylcyclopentanone would first form an enol intermediate. Enolization typically favors the formation of the more substituted double bond, which would be between C2 and C3. Subsequent nucleophilic attack by the enol on the halogen (e.g., Br₂) would lead to the formation of 2-bromo-3-cyclohexylcyclopentanone. libretexts.orgopenstax.org
Under basic conditions (e.g., Br₂ in NaOH), the reaction proceeds through an enolate intermediate. The base will preferentially remove a proton from the less sterically hindered α-carbon (C5), leading to the formation of 5-bromo-3-cyclohexylcyclopentanone. wikipedia.orgchemtube3d.com The presence of the bulky cyclohexyl group at C3 would further disfavor the formation of the enolate at the C2 position. The α-haloketones produced are versatile synthetic intermediates, which can undergo elimination reactions to form α,β-unsaturated ketones or participate in nucleophilic substitution reactions. libretexts.orgproprep.com
Cyclization and Condensation Reactions of Substituted Cyclopentanones
The cyclopentanone framework serves as a versatile scaffold for constructing more elaborate polycyclic and heterocyclic systems through cyclization and condensation reactions. acs.orggoogle.comresearchgate.net
One of the most significant intramolecular reactions for ketones is the Beckmann rearrangement of their corresponding oximes. wikipedia.orgrsc.org This reaction converts an oxime into an amide or a lactam for cyclic oximes. wikipedia.orgnumberanalytics.com The reaction is catalyzed by acid and involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgmasterorganicchemistry.com
For 3-cyclohexylcyclopentanone, reaction with hydroxylamine (B1172632) would first produce 3-cyclohexylcyclopentanone oxime. Due to the nature of the oxime, two geometric isomers (E and Z) are possible, which would influence the outcome of the subsequent rearrangement.
Migration of the C2-carbon: If the oxime isomer is configured such that the C2 alkyl group is anti to the hydroxyl group, acid treatment will induce its migration, leading to the formation of a six-membered ring lactam, specifically 4-cyclohexyl-azepan-2-one.
Migration of the C5-carbon: If the other oxime isomer is present, where the C5 methylene (B1212753) group is anti to the hydroxyl group, its migration will result in the isomeric lactam, 7-cyclohexyl-azepan-2-one.
This rearrangement provides a direct pathway from a substituted cyclopentanone to a substituted caprolactam, a valuable heterocyclic motif in medicinal chemistry and materials science. numberanalytics.com
Aldol (B89426) Condensation Derivatives
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, allowing for the construction of larger molecules from smaller carbonyl-containing precursors. wikipedia.org This reaction, which can be catalyzed by either acid or base, involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. wikipedia.orgmiracosta.edu In the context of 3-cyclohexylcyclopentanone, the presence of α-hydrogens allows it to act as the enolizable component in aldol reactions.
A particularly relevant variant is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This specificity prevents self-condensation of the aldehyde, leading to the formation of α,α′-bis(substituted benzylidene)cycloalkanones when two equivalents of the aldehyde are reacted with a cyclic ketone. wikipedia.org
While specific studies detailing the aldol condensation of 3-cyclohexylcyclopentanone are not prevalent in the reviewed literature, a significant body of research exists on the Claisen-Schmidt condensation of unsubstituted cyclopentanone and cyclohexanone with various aromatic aldehydes. These studies provide a strong basis for predicting the reactivity of 3-cyclohexylcyclopentanone and the types of derivatives it can form. The general reaction scheme involves the condensation of a cycloalkanone with two equivalents of an aromatic aldehyde to yield the corresponding α,α′-bis(arylidene)cycloalkanone.
A variety of catalytic systems have been employed for this transformation, highlighting the versatility of the Claisen-Schmidt condensation. These include solid bases, lanthanide amides, and traditional acid or base catalysis, often with the option of solvent-free conditions or microwave assistance to enhance reaction rates and yields. rsc.orgmdpi.comresearchgate.net
The following table summarizes the findings from several studies on the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones from cyclopentanone and cyclohexanone, which serve as models for the potential reactivity of 3-cyclohexylcyclopentanone.
The high yields obtained across a range of substituted benzaldehydes and under various catalytic conditions suggest that 3-cyclohexylcyclopentanone would be a viable substrate for similar transformations. The bulky cyclohexyl group at the 3-position is not expected to significantly hinder the enolization at the 2- and 5-positions, which are the reactive sites for the aldol condensation. Therefore, it is anticipated that 3-cyclohexylcyclopentanone would react with aromatic aldehydes under these conditions to produce a variety of 2,5-bis(arylidene)-3-cyclohexylcyclopentanones. These derivatives are of interest as they contain the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which is a structural motif found in compounds with potential cytotoxic properties. nih.gov
Advanced Derivatives and Applications of 3 Cyclohexylcyclopentanone in Organic Synthesis
Building Blocks for Complex Molecular Architectures
3-Cyclohexylcyclopentanone serves as a versatile starting material for the construction of intricate molecular frameworks, including bicyclic and tricyclic systems. Its inherent structure provides a foundation for creating stereochemically rich and complex molecules.
Synthesis of Bicyclic and Tricyclic Compounds
The reactivity of 3-cyclohexylcyclopentanone allows for its use in annulation reactions to form fused ring systems. For instance, in reactions with β-nitrostyrene, it can lead to the formation of bicyclic or tricyclic regioisomers. scribd.com One notable reaction involves an inverse electron demand Diels-Alder reaction followed by a 1,3-dipolar cycloaddition, yielding a mixture of bicyclic compounds. scribd.com
Furthermore, the core structure of 3-cyclohexylcyclopentanone is a key component in the synthesis of more complex polycyclic systems. Methodologies such as ruthenium-catalyzed [5+2] intramolecular cycloadditions of 1,6-enynes have been employed to construct 5,7-fused bicyclic skeletons, which are precursors to tricyclic lactones. nih.gov The synthesis of tricyclic analogs of tetracycline, for example, has been achieved through a multi-step process starting from a substituted anisole, involving a key cyclization step to form a tetrahydro-naphthaleneacetic acid derivative, which is then further elaborated into the final tricyclic structure. dss.go.th The development of such synthetic strategies is crucial for accessing novel molecular architectures with potential biological activity. nih.gov
Chiral Synthons in Asymmetric Total Synthesis
The asymmetric total synthesis of complex natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. nih.govuni-lj.si 3-Cyclohexylcyclopentanone, with its potential for stereocenter induction, can serve as a valuable chiral synthon. Chiral auxiliaries, such as oxazolidinones, are frequently employed in asymmetric aldol (B89426) reactions to create specific stereoisomers, a technique that has been widely applied in the total synthesis of natural products. researchgate.net The development of modular asymmetric total synthesis approaches allows for the creation of diverse natural product analogs for biological screening. uni-lj.si
The synthesis of chiral annulated cyclopentadienyl (B1206354) ligands, which are important in creating chiral catalysts for asymmetric synthesis, can start from chiral cyclopentenone derivatives. soton.ac.uk These catalysts are then used in a variety of asymmetric transformations. The use of naturally occurring chiral materials, such as tyrosine, as starting points for the synthesis of complex alkaloids highlights the power of the chiral pool strategy in asymmetric synthesis. researchgate.net
Elaboration to Derivatives with Specific Cyclohexyl and Cyclopentyl Substituents
The functionalization of the cyclohexyl and cyclopentyl rings of 3-cyclohexylcyclopentanone allows for the creation of a wide array of derivatives with tailored properties. The starting material itself can be synthesized by treating cyclopent-2-ene-1-one with cyclohexyl chloride. google.com The resulting ketone can then undergo various transformations. For example, it can be converted into cyclohexyl-pentanolides, which have applications in the perfume industry. google.com
The synthesis of a tricyclic core of natural products like rameswaralide has been achieved, featuring a 5,7-fused bicyclic system. nih.gov This synthesis highlights the strategic installation of functional groups and the control of stereochemistry at various positions of the cyclopentyl and fused ring systems. nih.gov
Preparation of High-Energy-Density Fuels and Related Materials
Hydrocarbon fuels with high energy density are critical for applications in rocketry and aviation. dtu.dknasa.gov Cycloalkanes, due to their strained ring structures, can store significant chemical energy, making them attractive candidates for high-energy-density fuels. energy.gov The energy density of fuels is a key performance metric, with liquid hydrocarbons being a dense and efficient way to store chemical energy. wikipedia.org
While direct research on 3-cyclohexylcyclopentanone as a high-energy-density fuel is not extensively documented, the synthesis of polycyclopropanated fatty acids, which can be converted into high-energy biofuels, demonstrates the potential of cyclic hydrocarbons in this field. dtu.dk These biofuels can have energy densities exceeding those of conventional rocket and aviation fuels. dtu.dk The development of sustainable aviation fuels often involves the blending of different hydrocarbon classes, including cycloalkanes, to meet performance specifications. energy.gov The investigation into novel molecules and their potential to enhance fuel performance is an active area of research. energy.gov
| Fuel Type | Energy Density (MJ/L) |
| Gasoline | ~34 |
| Jet-A | ~35 |
| RP-1 | ~35 |
| POP-FAMEs | >50 |
Precursors for Diverse Organic Transformations
3-Cyclohexylcyclopentanone is a versatile precursor for a multitude of organic transformations, enabling the synthesis of a wide range of compounds. researchgate.net The ketone functionality can be a site for nucleophilic attack, aldol condensations, and other reactions that form new carbon-carbon bonds. The presence of the cyclohexyl group can influence the stereochemical outcome of these reactions due to steric effects. smolecule.com
The activation of C–O bonds in alcohols and carboxylic acids using visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl and acyl radicals, which can then participate in various synthetic transformations. beilstein-journals.org This methodology allows for the construction of complex molecules under mild conditions. Additionally, cobalt-catalyzed reactions involving π components, such as cycloadditions and reductive couplings, provide efficient routes to various carbocyclic and heterocyclic structures with high regio- and stereoselectivity. nih.gov
Diversification via Heterocyclic Annulation Strategies
Annulation reactions are powerful methods for the construction of heterocyclic rings. mit.edunih.govresearchgate.netnih.govrsc.org While specific examples detailing the direct use of 3-cyclohexylcyclopentanone in heterocyclic annulation are not prevalent in the provided search results, the general principles of annulation chemistry can be applied to this substrate. For example, [3+2] annulation methods using organosilanes are versatile for creating five-membered carbocyclic and heterocyclic systems. mit.edu
Aza-[3+3] annulation strategies are particularly useful for synthesizing six-membered nitrogen-containing heterocycles, which are common motifs in alkaloids. researchgate.net These reactions often involve the condensation of α,β-unsaturated iminium salts with vinylogous amides or urethanes. researchgate.net The development of divergent cyclization strategies using 1,3-enynes allows for the synthesis of a wide array of heterocyclic and carbocyclic frameworks, with the reaction outcome often dependent on the specific catalysts and reaction conditions employed. nih.gov N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation of enals with other substrates has been shown to be an effective method for constructing spirocyclic systems with multiple contiguous stereocenters. rsc.org
Q & A
Basic Research Question: What are the recommended safety protocols for handling 3-cyclohexylcyclopentanone in laboratory settings?
Answer:
Handling 3-cyclohexylcyclopentanone requires strict adherence to safety protocols due to its flammability and health risks. Store it in tightly sealed containers in cool, well-ventilated areas away from ignition sources. Use non-sparking tools and grounded metal containers during transfers. Personal protective equipment (PPE), including nitrile gloves and eye protection, is mandatory. Refer to Material Safety Data Sheets (MSDS) for specific exposure limits and emergency procedures .
Basic Research Question: What analytical techniques are recommended for characterizing cyclopentanone derivatives in complex mixtures?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile cyclopentanone derivatives, leveraging spectral libraries for identification (e.g., HMDB and MassBank data). Nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) provide structural elucidation, particularly for functional groups. For photophysical properties, time-resolved spectroscopy (e.g., UV-Vis and fluorescence decay measurements) can assess excited-state dynamics, as demonstrated in cyclopentanone’s biexponential decay behavior .
Basic Research Question: What are the established methods for synthesizing 3-cyclohexylcyclopentanone from biomass-derived precursors?
Answer:
Thermochemical routes include catalytic conversion of furfural using metal catalysts (e.g., Pt or Pd) under hydrogenation conditions, yielding cyclopentanone derivatives. Biochemical pathways leverage retrosynthetic tools to design enzymatic cascades for cyclopentanone production from lignocellulosic biomass. For cyclohexyl-substituted derivatives, Friedel-Crafts alkylation or Diels-Alder reactions are common .
Advanced Research Question: How can kinetic modeling resolve contradictions in cyclopentanone’s oxidation mechanisms under different experimental conditions?
Answer:
Kinetic models validated against shock tube and rapid compression machine (RCM) data can disentangle competing pathways. For example, discrepancies in oxidation rates between pure isooctane and alkene-containing blends highlight the role of radical-chain interactions. Adjusting rate constants for key intermediates (e.g., ethene or vinyl radicals) in the model reconciles experimental variances .
Advanced Research Question: What methodologies address compatibility issues of cyclopentanone derivatives in fuel blend applications?
Answer:
Hansen solubility parameters (HSP) and elastomer exposure tests predict compatibility. Mid-range blends (20–30%) with E10 base fuels caused excessive swelling in fluorocarbon elastomers, necessitating low-blend strategies (<10%). Engine tests further validate material degradation, such as seal leaks, guiding formulation adjustments .
Advanced Research Question: How can researchers resolve discrepancies in cyclopentanone’s oxidation stability across different studies?
Answer:
Contradictions arise from varying test conditions (e.g., ASTM D525 vs. custom protocols). Systematic analysis of alkene content, temperature, and oxygen partial pressure clarifies oxidation thresholds. For instance, cyclopentanone’s induction time drops from 400 minutes in reformulated blends to <100 minutes in alkene-rich environments, emphasizing the need for controlled matrix comparisons .
Basic Research Question: What storage conditions minimize degradation of cyclopentanone derivatives?
Answer:
Store under inert gas (e.g., nitrogen) to prevent peroxide formation. Temperature should be maintained below 25°C, and containers must be opaque to avoid photochemical degradation. Regular monitoring for peroxides via iodometric titration is advised .
Advanced Research Question: What strategies mitigate low-speed pre-ignition (LSPI) in cyclopentanone-blended fuels?
Answer:
LSPI mitigation involves optimizing combustion chamber design and fuel formulation. Reducing cyclopentanone’s blend ratio below 20% decreases autoignition propensity. Co-optimization with cetane improvers or radical scavengers (e.g., 2-ethylhexyl nitrate) disrupts pre-ignition chains, as shown in single-cylinder engine tests .
Advanced Research Question: How do photophysical properties of cyclopentanone derivatives influence their stability in photochemical applications?
Answer:
Time-resolved spectroscopy reveals cyclopentanone’s (n,3s) excited-state decay constants (3.62 ps and 58.1 ps), which are critical for UV stability. Derivatives with extended conjugation (e.g., cyclohexyl groups) exhibit longer lifetimes, reducing photoreactivity. Computational simulations (e.g., TD-DFT) predict substituent effects on excited-state dynamics .
Basic Research Question: What environmental and health assessments are critical for cyclopentanone-based research?
Answer:
Lifecycle assessments (LCA) compare bio-derived vs. petroleum-based routes, emphasizing GHG reductions. Occupational exposure limits (e.g., OSHA PEL: 25 ppm) and ecotoxicity assays (e.g., Daphnia magna LC50) ensure regulatory compliance. In vitro assays (e.g., Ames test) screen for mutagenicity .
Advanced Research Question: What role does cyclopentanone play in biomass-to-chemicals catalytic networks?
Answer:
Cyclopentanone serves as a platform chemical in cascade reactions. For example, acid-catalyzed cyclization of furfural derivatives produces cyclopentanone, which undergoes aldol condensation to yield jet fuel precursors. Bifunctional catalysts (e.g., Zr-Al oxides) enhance selectivity and yield in such pathways .
Advanced Research Question: How do isotopic labeling studies clarify cyclopentanone’s metabolic pathways in environmental systems?
Answer:
Stable isotope probing (SIP) with ¹³C-labeled cyclopentanone tracks biodegradation products in soil microbiomes. Coupled with metagenomics, this identifies keystone degraders (e.g., Pseudomonas spp.) and enzymes (e.g., monooxygenases), informing bioremediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
